Cas no 2138216-81-4 (2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine)

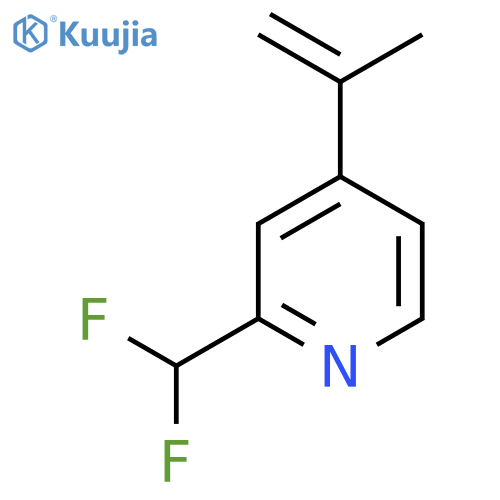

2138216-81-4 structure

商品名:2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine

CAS番号:2138216-81-4

MF:C9H9F2N

メガワット:169.171269178391

MDL:MFCD31589524

CID:5609354

PubChem ID:165475560

2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- EN300-844138

- 2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine

- 2138216-81-4

- 2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine

-

- MDL: MFCD31589524

- インチ: 1S/C9H9F2N/c1-6(2)7-3-4-12-8(5-7)9(10)11/h3-5,9H,1H2,2H3

- InChIKey: GYMWVIRISXQRPE-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C=CN=1)C(=C)C)F

計算された属性

- せいみつぶんしりょう: 169.07030562g/mol

- どういたいしつりょう: 169.07030562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-844138-0.5g |

2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine |

2138216-81-4 | 95% | 0.5g |

$699.0 | 2024-05-21 | |

| Enamine | EN300-844138-0.25g |

2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine |

2138216-81-4 | 95% | 0.25g |

$670.0 | 2024-05-21 | |

| Enamine | EN300-844138-0.1g |

2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine |

2138216-81-4 | 95% | 0.1g |

$640.0 | 2024-05-21 | |

| Enamine | EN300-844138-10.0g |

2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine |

2138216-81-4 | 95% | 10.0g |

$3131.0 | 2024-05-21 | |

| Enamine | EN300-844138-0.05g |

2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine |

2138216-81-4 | 95% | 0.05g |

$612.0 | 2024-05-21 | |

| Enamine | EN300-844138-10g |

2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine |

2138216-81-4 | 10g |

$3131.0 | 2023-09-02 | ||

| Enamine | EN300-844138-1g |

2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine |

2138216-81-4 | 1g |

$728.0 | 2023-09-02 | ||

| Enamine | EN300-844138-5g |

2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine |

2138216-81-4 | 5g |

$2110.0 | 2023-09-02 | ||

| Enamine | EN300-844138-5.0g |

2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine |

2138216-81-4 | 95% | 5.0g |

$2110.0 | 2024-05-21 | |

| Enamine | EN300-844138-2.5g |

2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine |

2138216-81-4 | 95% | 2.5g |

$1428.0 | 2024-05-21 |

2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

2138216-81-4 (2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine) 関連製品

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量